molecular formula C18H17ClFN3OS B6476417 2-(2-chloro-6-fluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide CAS No. 2640814-98-6

2-(2-chloro-6-fluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide

Cat. No.: B6476417
CAS No.: 2640814-98-6
M. Wt: 377.9 g/mol
InChI Key: JQUFKXJSUDGFQR-UHFFFAOYSA-N
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Description

This compound features a central acetamide backbone substituted with a 2-chloro-6-fluorophenyl group and a thiophene-ethyl chain terminating in a 1-methyl-1H-pyrazol-4-yl moiety. The thiophene-pyrazole segment introduces aromatic heterocycles, which are common in bioactive molecules for their ability to engage in π-π stacking and hydrogen bonding.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3OS/c1-23-11-12(10-22-23)17-6-5-13(25-17)7-8-21-18(24)9-14-15(19)3-2-4-16(14)20/h2-6,10-11H,7-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUFKXJSUDGFQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and applications based on evidence:

Compound Name Key Substituents Application Reference
2-(2-Chloro-6-fluorophenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}acetamide (Target) 2-Chloro-6-fluorophenyl, thiophen-2-yl-ethyl-1-methylpyrazole Speculative*
Metazachlor 2,6-Dimethylphenyl, 1H-pyrazol-1-ylmethyl Herbicide
Dimethachlor 2,6-Dimethylphenyl, 1-methoxyethyl Herbicide
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones 5-Bromothiophen-2-yl, oxoethyl/oximinoethyl Antibacterial
5-Nitrothiophene derivatives Nitro-substituted thiophene, nifuroxazide analogs Antimicrobial (MRSA)

*Speculative applications for the target compound are inferred from structural similarities.

Chloro-Substituted Acetamides (Herbicide Analogs)

  • Metazachlor and dimethachlor () are herbicidal acetamides with chloro-substituted phenyl groups. The 2,6-dimethylphenyl moiety in these compounds disrupts lipid biosynthesis in weeds. The target compound’s 2-chloro-6-fluorophenyl group may similarly enhance herbicidal activity by increasing hydrophobicity and enzyme binding .
  • Key Difference : The target compound replaces the dimethylphenyl group with a fluorinated variant, which could improve metabolic stability or target specificity.

Thiophene-Containing Derivatives (Antimicrobial Analogs)

  • N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] quinolones () exhibit antibacterial activity due to the thiophene-oxoethyl segment, which likely interferes with bacterial DNA gyrase. The target compound’s thiophen-2-yl-ethyl chain may share this mechanism, though its linkage to a pyrazole instead of a quinolone suggests divergent targets .
  • 5-Nitrothiophene derivatives () show efficacy against multidrug-resistant Staphylococcus aureus (MRSA). The nitro group enhances redox activity, whereas the target compound’s pyrazole may modulate electron distribution for similar antimicrobial effects .

Pyrazole-Containing Compounds

  • Metazachlor’s 1H-pyrazol-1-ylmethyl group () contributes to herbicidal activity by interacting with plant-specific enzymes. The target compound’s 1-methyl-1H-pyrazol-4-yl group could serve a dual role: enhancing solubility (via methyl substitution) and enabling interactions with bacterial or fungal proteins .

Research Implications and Limitations

  • However, the absence of direct pharmacological data limits conclusive claims.
  • Comparative Gaps: Unlike quinolone-thiophene hybrids (), the target compound lacks a fluorinated quinolone core, which is critical for topoisomerase inhibition. This suggests its activity profile may differ significantly .

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